molecular formula C16H22N2O B4997594 1-[4-(2,3,5-trimethylphenoxy)butyl]-1H-imidazole

1-[4-(2,3,5-trimethylphenoxy)butyl]-1H-imidazole

Cat. No. B4997594
M. Wt: 258.36 g/mol
InChI Key: VXYDCIGJEJZNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,3,5-trimethylphenoxy)butyl]-1H-imidazole, also known as TRIMBUT, is a synthetic compound used in scientific research. It belongs to the class of imidazole-based compounds, which have been extensively studied for their potential therapeutic applications. TRIMBUT is a potent activator of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Mechanism of Action

1-[4-(2,3,5-trimethylphenoxy)butyl]-1H-imidazole activates AMPK, a key regulator of cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and plays a critical role in maintaining cellular homeostasis. Activation of AMPK by this compound leads to increased glucose uptake and fatty acid oxidation, as well as decreased gluconeogenesis and lipogenesis. This compound also activates the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a transcriptional coactivator that regulates mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, liver, and adipose tissue. This compound also decreases gluconeogenesis and lipogenesis in the liver. Additionally, this compound has been shown to increase mitochondrial biogenesis and oxidative metabolism in skeletal muscle and adipose tissue. This compound has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in adipose tissue.

Advantages and Limitations for Lab Experiments

1-[4-(2,3,5-trimethylphenoxy)butyl]-1H-imidazole has several advantages for lab experiments. It is a potent and specific activator of AMPK, making it a useful tool for studying the role of AMPK in cellular metabolism. This compound is also stable in aqueous solutions, making it easy to use in cell culture experiments. However, this compound has some limitations for lab experiments. It has low solubility in organic solvents, which can make it difficult to use in animal studies. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

For the study of 1-[4-(2,3,5-trimethylphenoxy)butyl]-1H-imidazole include the development of this compound derivatives, animal studies, and clinical trials.

Synthesis Methods

1-[4-(2,3,5-trimethylphenoxy)butyl]-1H-imidazole can be synthesized using a variety of methods, including the reaction of 2,3,5-trimethylphenol with n-butylbromide, followed by the addition of imidazole. Alternatively, this compound can be synthesized by the reaction of 2,3,5-trimethylphenol with n-butylamine, followed by the addition of imidazole. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-[4-(2,3,5-trimethylphenoxy)butyl]-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has been shown to have cardioprotective effects, making it a potential therapeutic agent for the treatment of cardiovascular diseases.

properties

IUPAC Name

1-[4-(2,3,5-trimethylphenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13-10-14(2)15(3)16(11-13)19-9-5-4-7-18-8-6-17-12-18/h6,8,10-12H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYDCIGJEJZNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCCN2C=CN=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.